Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Overview
Description
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a chemical compound with the CAS Number: 53090-46-3 and a molecular weight of 198.24 . It is typically stored in a dark, dry place at a temperature between 2-8°C . The compound is in liquid form .
Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a liquid . It has a molecular weight of 198.24 g/mol . The compound is typically stored in a dark, dry place at a temperature between 2-8°C . The flash point of the compound is 119.695 .
Scientific Research Applications
1. Synthesis of Polyheterocyclic Compounds
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is used in the photoinduced oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones. This process facilitates the synthesis of highly functionalized polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones, without the need for transition metals or oxidants. The phenomenon of excited-state intramolecular proton transfer (ESIPT) is observed in these compounds (Zhang et al., 2017).
2. Formation of Triazine and Dione Derivatives
The compound reacts with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones. This reaction demonstrates its potential in the synthesis of complex organic compounds with triazine and dione structures (Vetyugova et al., 2018).
3. Spectroscopic and Diffractometric Studies
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is characterized in studies involving spectroscopic and diffractometric techniques. These techniques are essential for understanding the polymorphic forms and structural nuances of pharmaceutical compounds, which can impact their stability and efficacy (Vogt et al., 2013).
4. Bioreduction in Pharmaceutical Synthesis
The compound is used in the bioreduction process to produce chiral intermediates for drugs. For instance, its stereoselective bioreduction is critical in synthesizing key intermediates for antidepressant drugs like duloxetine (Ren et al., 2019).
5. Synthesis of Conducting Polymers
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is involved in the synthesis of conducting polymers, particularly those with electrochromic properties. These polymers have potential applications in advanced electronic and display technologies (Sacan et al., 2006).
Safety And Hazards
The safety information for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling . Personal protective equipment, including gloves and eye protection, should be used .
properties
IUPAC Name |
ethyl 3-oxo-3-thiophen-3-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAIFOWWYWRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441393 | |
Record name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |
CAS RN |
53090-46-3 | |
Record name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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